2-[(2-Methoxyethyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid
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Overview
Description
2-[(2-Methoxyethyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid is a heterocyclic compound that contains a thiazole ring, which is a five-membered ring with both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methoxyethyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid typically involves the reaction of 2-methoxyethylamine with 4-methyl-1,3-thiazole-5-carboxylic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methoxyethyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives. Substitution reactions can result in a wide range of functionalized thiazole compounds.
Scientific Research Applications
2-[(2-Methoxyethyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(2-Methoxyethyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, resulting in antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-methyl-1,3-thiazole-5-carboxylic acid: Similar structure but lacks the 2-methoxyethyl group.
2-[(2-Hydroxyethyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid: Similar structure with a hydroxyethyl group instead of a methoxyethyl group.
4-Methyl-1,3-thiazole-5-carboxylic acid: Lacks the amino and methoxyethyl groups.
Uniqueness
2-[(2-Methoxyethyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid is unique due to the presence of the 2-methoxyethyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and ability to interact with specific molecular targets, making it a valuable compound for various applications.
Biological Activity
2-[(2-Methoxyethyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid (CAS No. 943110-75-6) is a thiazole derivative that has garnered interest in pharmaceutical research due to its potential biological activities. This compound features a thiazole ring, which is known for its diverse biological properties, including antimicrobial, anti-inflammatory, and antidiabetic effects. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C8H12N2O3S, with a molecular weight of 216.26 g/mol. The compound is characterized by the presence of a methoxyethyl group and a carboxylic acid functional group attached to a thiazole ring.
Property | Value |
---|---|
Molecular Formula | C₈H₁₂N₂O₃S |
Molecular Weight | 216.26 g/mol |
CAS Number | 943110-75-6 |
Physical State | Solid |
Solubility | Soluble in water |
Antimicrobial Activity
Thiazole derivatives are known for their antimicrobial properties. Studies have shown that compounds similar to this compound exhibit significant activity against various bacterial strains. For instance, derivatives with similar structures have demonstrated minimum inhibitory concentrations (MICs) as low as 1.95 µg/mL against Staphylococcus aureus . The mechanism of action often involves disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways.
Anti-inflammatory Effects
Research indicates that thiazole derivatives can modulate inflammatory responses. In animal models, compounds with structural similarities have been shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 . This suggests that this compound may possess similar anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
Antidiabetic Potential
The potential antidiabetic effects of thiazole compounds have been explored in various studies. For example, related thiazole derivatives have been evaluated for their ability to improve insulin sensitivity and lower blood glucose levels in diabetic models . These compounds act by enhancing glucose uptake in peripheral tissues and improving insulin signaling pathways.
Case Studies and Research Findings
- Study on Antimicrobial Activity : A study evaluated the antimicrobial efficacy of several thiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structures to this compound exhibited potent antibacterial activity with MIC values ranging from 1.95 to 15.62 µg/mL .
- Anti-inflammatory Study : In a model of acute inflammation induced by carrageenan, thiazole derivatives were administered and showed significant reduction in paw edema compared to control groups. This suggests their potential role in managing inflammatory conditions .
- Antidiabetic Research : A study involving streptozotocin-induced diabetic rats demonstrated that administration of thiazole derivatives led to significant reductions in fasting blood glucose levels and improved insulin sensitivity markers such as HOMA-IR .
Properties
IUPAC Name |
2-(2-methoxyethylamino)-4-methyl-1,3-thiazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3S/c1-5-6(7(11)12)14-8(10-5)9-3-4-13-2/h3-4H2,1-2H3,(H,9,10)(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGNPTZLUCLHHLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NCCOC)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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